molecular formula C24H34N4O2 B5179522 N-{1-[1-(4-tert-butylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide

N-{1-[1-(4-tert-butylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide

Numéro de catalogue: B5179522
Poids moléculaire: 410.6 g/mol
Clé InChI: CGYHUQBHEVWUAB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{1-[1-(4-tert-butylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway is essential for the survival and proliferation of B cells, which are involved in the immune response. TAK-659 has shown potential as a therapeutic agent for various B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders.

Mécanisme D'action

N-{1-[1-(4-tert-butylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide inhibits BTK, a protein that plays a crucial role in B cell signaling. BTK is involved in the activation of downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK, this compound blocks the activation of these pathways and induces apoptosis in B cells. This compound has also been shown to inhibit other kinases involved in B cell signaling, including AKT and ERK.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in B cells, leading to a reduction in tumor growth in animal models of lymphoma and leukemia. This compound also inhibits the production of cytokines and chemokines, which are involved in the immune response. This inhibition may be beneficial in the treatment of autoimmune disorders, where the immune system attacks healthy cells and tissues.

Avantages Et Limitations Des Expériences En Laboratoire

N-{1-[1-(4-tert-butylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, with a favorable pharmacokinetic profile. This compound also has good oral bioavailability, making it suitable for oral administration in animal models. However, this compound has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.

Orientations Futures

There are several future directions for the study of N-{1-[1-(4-tert-butylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide. One area of research is the development of combination therapies that target multiple pathways involved in B cell signaling. Another direction is the investigation of this compound in other B cell-related diseases, such as multiple sclerosis and rheumatoid arthritis. The use of this compound in combination with immunotherapy agents is also an area of interest. Finally, the development of more potent and selective BTK inhibitors may lead to improved therapeutic outcomes for patients.

Méthodes De Synthèse

N-{1-[1-(4-tert-butylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide can be synthesized through a multi-step process involving the reaction of various reagents and intermediates. The synthesis process involves the use of solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), and the isolation of the final product is achieved through chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

N-{1-[1-(4-tert-butylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide has been extensively studied in preclinical and clinical trials for the treatment of B cell-related diseases. In vitro studies have shown that this compound inhibits BTK activity and induces apoptosis in B cells. In vivo studies have demonstrated that this compound reduces tumor growth in animal models of lymphoma and leukemia. Clinical trials have shown promising results in patients with relapsed or refractory B cell malignancies.

Propriétés

IUPAC Name

N-[2-[1-(4-tert-butylbenzoyl)piperidin-4-yl]pyrazol-3-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O2/c1-17(2)16-22(29)26-21-10-13-25-28(21)20-11-14-27(15-12-20)23(30)18-6-8-19(9-7-18)24(3,4)5/h6-10,13,17,20H,11-12,14-16H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYHUQBHEVWUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=NN1C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.